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Diethyl 2-cyanoisophthalate

Cat. No.: B13092657
M. Wt: 247.25 g/mol
InChI Key: FOZONAIQKCXIML-UHFFFAOYSA-N
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Description

Contextualization within Ester and Nitrile Functionalized Aromatic Systems

Aromatic systems containing both ester and nitrile functionalities are of considerable interest in organic synthesis. The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a wide range of transformations. It is strongly electron-withdrawing, influencing the reactivity of the aromatic ring. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, making them valuable intermediates. researchgate.net The presence of two ester groups, also electron-withdrawing, further modulates the electronic properties of the benzene (B151609) ring.

The combination of these functional groups on a single aromatic platform creates a molecule with multiple reactive sites. This allows for selective chemical modifications, enabling the construction of complex molecular architectures. The chemistry of such systems is rich and diverse, with applications in the synthesis of heterocycles, which are crucial components of many pharmaceuticals and agrochemicals. researchgate.net

Significance in Contemporary Organic Synthesis and Materials Science Research

The true significance of a molecule like diethyl 2-cyanoisophthalate lies in its potential as a precursor. In organic synthesis, the cyano group can be a linchpin for creating new carbon-carbon and carbon-heteroatom bonds. For instance, the reduction of the nitrile to an amine, followed by reaction with the ester groups, could lead to the formation of novel heterocyclic compounds.

In materials science, isophthalate (B1238265) derivatives are widely used as monomers or co-monomers in the production of polymers, including high-performance polyesters and polyamides. researchgate.net The introduction of a cyano group could impart unique properties to these materials, such as altered thermal stability, solubility, or the ability to coordinate with metal ions. Substituted isophthalates have been investigated for their applications in creating coordination polymers and metal-organic frameworks (MOFs), where the functional groups on the aromatic ring dictate the structure and properties of the resulting material. nih.gov Furthermore, related cyano-substituted aromatic compounds have been explored for their photoluminescent and electrochromic properties, suggesting that materials derived from this compound could have applications in electronic and optical devices. rsc.orgresearchgate.net

Historical Development and Academic Trajectory of Related Isophthalate Derivatives

The study of isophthalic acid and its derivatives has a long history, intertwined with the development of polymer chemistry. In the mid-20th century, the focus was largely on their use as monomers. For example, isophthalic acid is used as a comonomer with terephthalic acid in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) to improve the clarity and processability of the resulting resin. researchgate.net

More recently, research has shifted towards the synthesis and application of more complex, functionalized isophthalate derivatives. These compounds are now being explored for a wide range of applications, from their use as ligands in the development of new catalysts to their role as building blocks for supramolecular assemblies. nih.govnih.gov There is also growing interest in the biological activity of isophthalate derivatives, with some compounds showing potential as enzyme inhibitors. nih.govnih.govacs.org This historical progression from simple monomers to complex, functional molecules highlights the evolving and expanding role of isophthalates in chemical research.

Scope and Academic Relevance of this compound Research

While direct research on this compound is limited, its academic relevance can be inferred from the extensive research on related compounds. The presence of both nitrile and ester functionalities makes it a prime candidate for exploration in several key areas:

Novel Ligand Development: The cyano and ester groups can act as coordination sites for metal ions, making it a potential ligand for creating new catalysts or functional materials like MOFs.

Precursor for Heterocyclic Synthesis: The strategic placement of the functional groups could be exploited to synthesize novel nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.

Monomer for Advanced Polymers: Incorporation of this compound into polymer chains could lead to materials with enhanced thermal, mechanical, or optical properties.

The study of this molecule and its reactions would contribute to a deeper understanding of the chemistry of multifunctional aromatic systems and could lead to the discovery of new compounds and materials with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO4 B13092657 Diethyl 2-cyanoisophthalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

diethyl 2-cyanobenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H13NO4/c1-3-17-12(15)9-6-5-7-10(11(9)8-14)13(16)18-4-2/h5-7H,3-4H2,1-2H3

InChI Key

FOZONAIQKCXIML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)C#N

Origin of Product

United States

Reactivity and Transformational Chemistry of Diethyl 2 Cyanoisophthalate

Chemical Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in diethyl 2-cyanoisophthalate is a key site for chemical reactivity, participating in various addition and transformation reactions. ebsco.com

Hydrolysis and Amidation Reactions

The nitrile group can be converted into a carboxamide and subsequently a carboxylic acid through hydrolysis. wikipedia.org This process can be catalyzed by either acids or bases. wikipedia.orgchemistrysteps.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. ebsco.comchemistrysteps.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide, typically under more vigorous conditions, yields the corresponding carboxylic acid. chemistrysteps.commasterorganicchemistry.com

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which rearranges to the amide. chemistrysteps.com Continued hydrolysis under basic conditions will yield a carboxylate salt. chemistrysteps.comsavemyexams.com

The table below summarizes the conditions for hydrolysis and amidation of nitriles.

ReactionReagentsProduct
Acid-catalyzed HydrolysisDilute Acid (e.g., HCl)Carboxylic Acid, Ammonium Salt
Base-catalyzed HydrolysisDilute Alkali (e.g., NaOH), followed by acidificationCarboxylic Acid, Ammonia (B1221849)

Data sourced from multiple studies on nitrile hydrolysis. savemyexams.comyoutube.com

Enzymatic hydrolysis of nitriles to either amides or carboxylic acids is also possible using nitrilases or nitrile hydratases, respectively. wikipedia.org

Cycloaddition Reactions Involving the Cyano Functionality

The nitrile group of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.eduresearchgate.net These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, in a reaction analogous to that described for dimethyl 5-cyanoisophthalate, the cyano group can react with sodium azide (B81097) in the presence of a proton source like triethylammonium (B8662869) chloride to form a tetrazole ring. nih.gov

Such cycloaddition reactions are a key step in the synthesis of various heterocyclic compounds. nih.gov The general scheme for a [3+2] cycloaddition involves a 1,3-dipole reacting with a dipolarophile (in this case, the nitrile group). uchicago.edu

Nucleophilic Additions to the Cyano Group

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comyoutube.com Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that can add to the nitrile group. The initial product of this addition is an imine salt, which can then be hydrolyzed to produce a ketone.

The reactivity of the nitrile group towards nucleophiles is a fundamental aspect of its chemistry, allowing for the formation of new carbon-carbon bonds. ebsco.com

Reactions at the Ester Functionalities

The two diethyl ester groups of this compound are also reactive sites, primarily undergoing nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.org

Acid-catalyzed transesterification: An acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. wikipedia.org

Base-catalyzed transesterification: A base catalyst, such as an alkoxide, removes a proton from the alcohol, increasing its nucleophilicity and facilitating its attack on the ester's carbonyl carbon. wikipedia.org

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the lower-boiling alcohol product is removed by distillation. wikipedia.org This method is widely used in the industrial production of polyesters. wikipedia.org

The table below outlines the general conditions for transesterification.

CatalystRole
AcidProtonates the carbonyl group, increasing electrophilicity. wikipedia.org
BaseDeprotonates the alcohol, increasing nucleophilicity. wikipedia.org

This table summarizes the catalytic roles in transesterification. wikipedia.org

Enzymes, particularly lipases, can also be used to catalyze transesterification reactions under milder conditions. wikipedia.org

Hydrolysis and Decarboxylation Pathways

Similar to the nitrile group, the ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. nih.govbeilstein-journals.org

Acid-catalyzed ester hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a dilute aqueous acid, leading to the formation of the corresponding carboxylic acid and ethanol (B145695). masterorganicchemistry.com

Base-catalyzed ester hydrolysis (saponification): The ester is treated with a strong base, such as sodium hydroxide, to produce a carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

In some cases, particularly with compounds that can form a stable carbanion or enol intermediate, hydrolysis can be followed by decarboxylation (the loss of carbon dioxide). masterorganicchemistry.comyoutube.com For malonic esters, heating after hydrolysis can lead to decarboxylation to form a substituted acetic acid. beilstein-journals.orgmasterorganicchemistry.com While this compound is not a malonic ester, the potential for decarboxylation of the resulting isophthalic acid derivative under harsh thermal conditions should be considered. For example, the hydrolysis of diethyl 2-(perfluorophenyl)malonate under vigorous acidic conditions leads to both hydrolysis and decarboxylation to yield 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.org

Aromatic Ring Functionalization and Derivatization Strategies

The presence of a cyano (-CN) group and two diethyl ester (-COOEt) groups renders the aromatic ring of this compound electron-deficient. This electronic characteristic is a primary determinant of its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich π system of an aromatic ring. However, in the case of this compound, the strongly electron-withdrawing nature of the cyano and ester groups deactivates the benzene (B151609) ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org Both the cyano group and the carbonyl groups of the esters pull electron density away from the ring through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.orgcdnsciencepub.com

Table 1: Expected Reactivity of this compound in Electrophilic Aromatic Substitution

Reaction TypeReagentsExpected Product(s)Reactivity Compared to Benzene
NitrationHNO₃/H₂SO₄Diethyl 4-nitro-2-cyanoisophthalate and/or Diethyl 6-nitro-2-cyanoisophthalateStrongly Deactivated
HalogenationX₂/FeX₃ (X=Cl, Br)Diethyl 4-halo-2-cyanoisophthalate and/or Diethyl 6-halo-2-cyanoisophthalateStrongly Deactivated
Friedel-Crafts AlkylationR-X/AlCl₃Reaction not expected to be successfulStrongly Deactivated
Friedel-Crafts AcylationRCOCl/AlCl₃Reaction not expected to be successfulStrongly Deactivated

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its deactivation towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAᵣ). orgosolver.comhilarispublisher.comnumberanalytics.com The presence of strong electron-withdrawing groups is a key prerequisite for this type of reaction to occur. orgosolver.comhilarispublisher.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. orgosolver.com

For a nucleophilic aromatic substitution to occur on this compound, a good leaving group, such as a halide, must be present on the aromatic ring. For instance, if a halogen atom were present at the C4 or C5 position, it could be readily displaced by a variety of nucleophiles. The cyano and ester groups would effectively stabilize the intermediate carbanion through resonance, facilitating the reaction. The reaction rate would be significantly enhanced compared to an unactivated aryl halide. orgosolver.com Common nucleophiles for such reactions include alkoxides, amines, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnobelprize.org For a molecule like this compound, derivatization via these methods would typically require the prior introduction of a halide or triflate group onto the aromatic ring. For example, a bromo- or iodo-substituted derivative of this compound could serve as a substrate for various coupling reactions.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for forming new C-C bonds. wikipedia.orglibretexts.orgnih.gov A hypothetical Diethyl 2-bromo-isophthalate derivative could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the aromatic ring. wikipedia.orgnih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

Other relevant cross-coupling reactions could include the Heck reaction (coupling with an alkene), the Sonogashira coupling (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). fiveable.me The electron-withdrawing nature of the substituents on the this compound core could influence the efficiency and outcome of these catalytic cycles.

Tautomeric Equilibria and Structural Dynamics in this compound Systems

Tautomerism, the interconversion of constitutional isomers, is a possibility for molecules containing certain functional groups. While this compound itself does not possess the typical functionalities for common tautomerism like keto-enol tautomerism, related structures and derivatives could exhibit such equilibria.

Keto-Enol Tautomerism Studies in Related Diesters

Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.orgkhanacademy.org This phenomenon is particularly prevalent in 1,3-dicarbonyl compounds where the enol form is stabilized by conjugation and intramolecular hydrogen bonding. libretexts.org

While this compound does not have a keto-enol equilibrium, a related compound where one of the ester groups is replaced by a ketone, or if the cyano group were part of a β-keto nitrile system, would exhibit this tautomerism. researchgate.netnih.gov The equilibrium position is influenced by factors such as the structure of the compound, the solvent, and the temperature. nih.gov For instance, in a related β-ketoester, the enol form can be significantly populated, especially in non-polar solvents where intramolecular hydrogen bonding is more favorable.

Influence of Solvent and Substituents on Tautomeric Forms

The solvent plays a crucial role in determining the position of a tautomeric equilibrium. researchgate.net Polar solvents can stabilize the more polar tautomer through intermolecular interactions, such as hydrogen bonding. researchgate.net For example, in the keto-enol tautomerism of phenylpyruvic acid, the enol form is favored in the polar solvent DMSO. nih.gov

Substituents also have a profound effect on tautomeric equilibria. Electron-withdrawing groups can influence the acidity of the α-protons and the stability of the different tautomeric forms. In systems where a cyano group is adjacent to a carbonyl group (β-ketonitriles), both keto-enol and nitrile-ketenimine tautomerism can be observed. bldpharm.com The relative stability of these tautomers is influenced by the electronic and steric nature of other substituents on the molecule. Computational studies on cyano-substituted pyridones have shown that the cyano group can significantly perturb the electronic structure and thus the tautomeric equilibrium. fiveable.me

Advanced Spectroscopic and Structural Elucidation Techniques in Diethyl 2 Cyanoisophthalate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Advanced NMR methods would be critical in unambiguously characterizing Diethyl 2-cyanoisophthalate.

Multi-dimensional NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional (2D) NMR experiments would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially for the aromatic region.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, this would confirm the connectivity of the ethyl groups (triplet-quartet pattern) and establish the through-bond relationships between the protons on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the ethyl ester groups relative to the benzene ring and the cyano group. Cross-peaks would indicate which protons are close to each other in space, even if they are not directly bonded.

A hypothetical data table for ¹H and ¹³C NMR chemical shifts is presented below.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CHData not availableData not available
Aromatic C-CN-Data not available
Aromatic C-COOEt-Data not available
Cyano C≡N-Data not available
Ester C=O-Data not available
Methylene CH₂Data not availableData not available
Methyl CH₃Data not availableData not available

Dynamic NMR for Tautomeric and Conformational Studies

Dynamic NMR (DNMR) studies would be employed to investigate any dynamic processes occurring in this compound, such as restricted rotation around single bonds. By acquiring spectra at various temperatures, it would be possible to study the conformational dynamics of the two diethyl ester groups. The energy barriers for rotation around the C(aromatic)-C(ester) bonds could be calculated, providing insight into the steric and electronic effects of the substituents on the benzene ring. Tautomerism is not expected for this particular molecule, but DNMR could be used to rule out any unforeseen equilibrium processes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its functional groups. A strong, sharp peak would appear for the C≡N (nitrile) stretch. Strong absorptions would also be present for the C=O (ester) stretches. The C-O stretches of the ester groups and various C-H vibrations of the aromatic ring and ethyl groups would also be observable.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the benzene ring would also be expected to be prominent.

A table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Cyano (C≡N)StretchingData not available
Ester (C=O)StretchingData not available
C-OStretchingData not available
Aromatic C-HStretchingData not available
Aliphatic C-HStretchingData not available
Aromatic C=CStretchingData not available

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction of this compound and Derivatives

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction would provide a definitive determination of its molecular structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding and π-π stacking. This data is crucial for understanding the relationship between molecular structure and macroscopic properties.

A hypothetical table of crystallographic data is shown below.

ParameterValue
Chemical FormulaC₁₃H₁₃NO₄
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated)Data not available

Powder X-ray Diffraction for Polymorphs and Complex Structures

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It is a primary tool for identifying crystalline phases and investigating polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have distinct physical properties. A PXRD pattern of this compound would serve as a unique "fingerprint" for its crystalline form. This technique would be essential for quality control in any synthesis of the compound and for studying potential phase transitions under different conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Through ionization and analysis of mass-to-charge ratios, it provides precise molecular formula information and reveals structural details through characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure mass with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₃H₁₃NO₄. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The exact mass measurement from HRMS provides definitive evidence for the molecular formula, a fundamental step in structural confirmation. Common ions observed in HRMS include the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 1: HRMS Data for this compound Data is theoretical and representative for HRMS analysis.

Molecular FormulaAnalyte IonTheoretical Exact Mass (m/z)
C₁₃H₁₃NO₄[M+H]⁺248.08663
[M+Na]⁺270.06858
[M-H]⁻246.07193

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and subjected to collision-activated dissociation (CAD). core.ac.uknih.gov The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.

The fragmentation of this compound is expected to follow patterns characteristic of esters and aromatic compounds. libretexts.org Key fragmentation pathways for the [M+H]⁺ ion likely include the sequential neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethyl ester groups, a common process for ethyl esters. nih.gov Another expected fragmentation is the loss of an ethoxy group (•OC₂H₅, 45 Da) or ethanol (B145695) (C₂H₅OH, 46 Da). These fragmentation patterns help to confirm the presence and connectivity of the diethyl ester functionalities on the cyanobenzene core.

Table 2: Proposed MS/MS Fragmentation Pathways for this compound ([M+H]⁺) Fragmentation data is predicted based on known chemical principles.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
248.09220.09C₂H₄ (28 Da)Ion resulting from loss of one ethylene molecule
248.09202.08C₂H₅OH (46 Da)Ion resulting from loss of one ethanol molecule
220.09192.09C₂H₄ (28 Da)Ion resulting from loss of a second ethylene molecule
202.08174.07C₂H₄ (28 Da)Ion from subsequent loss of ethylene after ethanol loss

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insight into the electronic transitions and photophysical behavior of molecules. For this compound, these methods reveal information about its conjugated π-system and how it interacts with its environment.

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within its aromatic system, specifically π→π* transitions. The benzene ring, substituted with two electron-withdrawing carboxyl groups and a cyano group, is expected to exhibit characteristic absorption bands in the ultraviolet region.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state via several pathways, one of which is fluorescence—the emission of a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides complementary information about the molecule's excited state properties.

Table 3: General Electronic Spectroscopic Properties of this compound Systems Wavelengths are estimated based on similar aromatic ester compounds.

Spectroscopic ParameterTransition TypeTypical Wavelength Range
Absorption Maximum (λabs)π→π*240 - 300 nm
Emission Maximum (λem)Fluorescence310 - 400 nm

The photophysical properties of a molecule can be highly sensitive to its surrounding chemical environment. The phenomenon where a compound's absorption or emission spectrum changes with the polarity of the solvent is known as solvatochromism. grafiati.com Such studies are crucial for understanding how intermolecular interactions affect the electronic ground and excited states.

For this compound, changes in solvent polarity are expected to influence the positions of its absorption and emission maxima. nih.gov In polar solvents, a molecule's dipole moment can interact with the solvent's dipole moment, leading to differential stabilization of the ground and excited states. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, resulting in a bathochromic (red) shift to longer wavelengths. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift to shorter wavelengths occurs. researchgate.net

Table 4: Predicted Solvatochromic Effects on this compound

SolventRelative PolarityPredicted Shift in λmax
HexaneLowReference (Nonpolar)
Diethyl EtherLow-MediumSlight Bathochromic Shift
Acetonitrile (B52724)High (Aprotic)Significant Bathochromic Shift
EthanolHigh (Protic)Significant Bathochromic Shift with potential hydrogen bonding effects

Table of Compounds

Computational and Theoretical Investigations of Diethyl 2 Cyanoisophthalate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For Diethyl 2-cyanoisophthalate, a DFT approach would be the first step in any computational analysis.

A typical DFT study on this compound would involve:

Functional and Basis Set Selection: Choosing an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining accurate results. The choice depends on the desired balance between computational cost and accuracy.

Geometry Optimization: The initial 3D structure of this compound would be optimized to find its lowest energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

Vibrational Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data for validation.

A hypothetical data table for the optimized geometry of this compound would list the Cartesian coordinates of each atom. Similarly, a table of calculated vibrational frequencies would detail the frequency, intensity, and corresponding vibrational mode (e.g., C=O stretch, C-H bend).

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for certain properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to:

Benchmark DFT results: High-level ab initio calculations can be used to validate the accuracy of the chosen DFT functional and basis set for the system.

Calculate accurate electronic energies: These methods provide highly reliable predictions of molecular energies, which are crucial for studying reaction thermodynamics.

Investigate excited states: Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) could be used to study the electronic excited states of this compound, providing insights into its UV-Vis absorption properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a detailed picture of its dynamic behavior and interactions.

The key steps in setting up an MD simulation for this compound would include:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, OPLS) would be chosen to describe the potential energy of the system as a function of its atomic coordinates.

System Setup: A simulation box would be created containing one or more molecules of this compound, often solvated in a chosen solvent to mimic experimental conditions.

Simulation Production: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow for adequate sampling of the molecule's conformational space.

Analysis of the MD trajectory would reveal:

Conformational Preferences: The simulation would show the different conformations that this compound adopts over time and their relative populations. This is particularly important for understanding the flexibility of the ethyl ester groups.

Intermolecular Interactions: In a simulation with multiple molecules, the nature and strength of intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) could be analyzed.

Solvation Effects: The interaction of this compound with solvent molecules can be studied in detail, providing information about its solubility and the structure of its solvation shell.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting and interpreting various spectroscopic data. For this compound, the following spectroscopic properties could be computationally predicted:

Infrared (IR) and Raman Spectra: As mentioned, DFT calculations can predict the vibrational frequencies and intensities, which can be used to generate a theoretical IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and coupling constants of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These predicted spectra can be directly compared with experimental NMR data to aid in spectral assignment and structural confirmation.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

A crucial aspect of computational spectroscopy is the comparison of predicted data with experimental results. A good agreement between the two provides confidence in both the computational model and the experimental structural assignment.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods could be used to study its reactivity in various chemical transformations.

The transition state is a key concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. For a hypothetical reaction involving this compound, the following steps would be taken:

Transition State Searching: Various algorithms can be used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: A frequency calculation on the located transition state structure would show a single imaginary frequency, confirming it as a true transition state. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to trace the reaction path from the transition state down to the reactants and products, ensuring that the located transition state connects the desired species.

By determining the energy of the transition state relative to the reactants, the activation energy of the reaction can be calculated, providing a quantitative measure of the reaction rate.

Applications of Diethyl 2 Cyanoisophthalate in Materials Science and Supramolecular Chemistry

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial in determining the structure and, consequently, the properties of the resulting framework. While various substituted isophthalic acids have been successfully employed as ligands, specific data on MOFs synthesized from Diethyl 2-cyanoisophthalate is not available in the current body of scientific literature.

In principle, this compound could serve as a ligand precursor for MOF synthesis. The typical synthetic route would involve the hydrolysis of the ester groups to form 2-cyanoisophthalic acid, which can then coordinate to metal centers. The presence of the cyano group at the 2-position introduces both steric and electronic effects that could influence the resulting framework's topology and properties. The nitrogen atom of the cyano group could potentially act as an additional coordination site, leading to more complex and potentially functional structures. However, no published research to date has reported the successful synthesis and characterization of a MOF using this specific ligand.

MOFs are renowned for their exceptional gas adsorption and separation capabilities, owing to their high surface areas and tunable pore sizes. Research on MOFs constructed from other functionalized isophthalates has demonstrated that the nature of the functional group can significantly impact gas uptake and selectivity. For instance, the introduction of polar functional groups can enhance the affinity for polar gas molecules like CO2. A MOF incorporating the 2-cyanoisophthalate ligand would be expected to exhibit interesting gas adsorption behaviors due to the polarity of the cyano group.

Table 1: Gas Adsorption Properties of a Hypothetical MOF Based on 2-Cyanoisophthalate

GasPredicted Adsorption CapacityPredicted SelectivityRationale
CO2Moderate to HighHigh over CH4, N2The polar cyano group would likely interact favorably with the quadrupole moment of CO2.
CH4Low to ModerateWeaker interactions are expected with the nonpolar methane (B114726) molecule.
N2LowSimilar to methane, weak interactions are anticipated.

Note: This table is predictive and not based on experimental data for a this compound-based MOF.

The magnetic and photoluminescent properties of MOFs are typically dictated by the choice of the metal center and, to a lesser extent, the organic ligand. Lanthanide-based MOFs, for example, often exhibit characteristic luminescence. If this compound were used to construct MOFs with appropriate metal ions (e.g., lanthanides for luminescence or transition metals for magnetic properties), the resulting materials could possess interesting optical or magnetic functionalities. The cyano group itself is not typically a chromophore, but its electronic influence on the aromatic ring and its coordination to the metal center could modulate the photophysical properties. Again, the absence of experimental reports means these potential properties are yet to be realized and studied.

Precursor for Advanced Organic Materials

Beyond MOFs, functionalized aromatic dicarboxylic acids and their esters are valuable precursors for a range of advanced organic materials, including polymers and oligomers.

This compound could potentially be used as a monomer in the synthesis of functional polyesters or polyamides. The ester groups can undergo transesterification or amidation reactions to form polymer chains. The pendant cyano group would be incorporated into the polymer backbone, introducing a site for further chemical modification or influencing the polymer's bulk properties such as solubility, thermal stability, and mechanical strength. Research in this specific area, however, has not been reported. The synthesis of well-defined oligomers from this precursor is also a theoretical possibility that awaits experimental investigation.

Application in Liquid Crystals and Photoactive Materials

There is currently no specific information available in scientific literature detailing the application of this compound in the formulation of liquid crystals or as a component in photoactive materials. The design of liquid crystal molecules often requires specific molecular geometries, such as a rigid core and flexible terminal chains, that facilitate the formation of mesophases. Similarly, photoactive materials possess chromophores that absorb light and elicit a specific physical or chemical response. Research has not yet established a direct role for this compound in these specific technological areas.

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The nitrile and ester functional groups present in this compound suggest its potential as a precursor for synthesizing more complex molecules, including heterocyclic systems. However, specific examples of its use are not detailed in the literature.

Formation of Nitrogen-Containing Heterocycles

The presence of a nitrile group offers a potential synthetic handle for the construction of nitrogen-containing heterocycles. Nitriles can undergo various cyclization reactions with appropriate reagents to form rings like pyridines, pyrimidines, or quinolines. Despite this chemical potential, there are no specific documented synthetic routes in the reviewed literature that utilize this compound as a starting material for such transformations.

Synthesis of Oxygen-Containing Heterocycles

The two diethyl ester groups could theoretically be involved in reactions to form oxygen-containing heterocycles, such as coumarins or chromones, through intramolecular cyclization reactions like the Dieckmann condensation, provided a suitable reaction site is available on the molecule. Nevertheless, published research does not currently provide specific examples of this compound being used as an intermediate in the synthesis of oxygen-containing heterocyclic scaffolds.

Utilization in Crystal Engineering and Solid-State Chemistry

The study of how molecules arrange themselves in a crystalline solid is fundamental to crystal engineering. This involves understanding and directing intermolecular forces to create materials with desired properties.

Design of Supramolecular Architectures

The design of supramolecular architectures relies on predictable, non-covalent interactions between molecules. Functional groups like nitriles and esters can participate in hydrogen bonding and other weak interactions, making this compound a candidate for studies in this field. However, there is no specific research available that describes the crystal structure or the resulting supramolecular architecture of this compound.

Understanding Intermolecular Interactions in Crystalline Networks

An analysis of the intermolecular interactions within the crystalline network of this compound would require its crystallographic data, which is not currently available in scientific databases. Such an analysis would typically involve identifying and quantifying interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between aromatic rings, and dipole-dipole interactions involving the cyano and ester groups. Without experimental crystal structure data, a detailed discussion of these specific interactions is not possible.

Advanced Analytical Methodologies for Diethyl 2 Cyanoisophthalate in Research Contexts

Chromatographic Separation Techniques for Research Samples

Chromatography is the cornerstone of separation science, indispensable for isolating and quantifying Diethyl 2-cyanoisophthalate from reaction mixtures, starting materials, and potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques applied, each offering distinct advantages depending on the analytical objective.

High-Performance Liquid Chromatography is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like this compound. bridgewater.edu It is extensively used to determine the purity of synthesized batches and to monitor the progression of a chemical reaction over time. bridgewater.edu

For purity assessment, a reversed-phase HPLC method is typically developed. nih.gov The separation is generally achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly used in a gradient elution mode to ensure the effective separation of this compound from more polar impurities (like hydrolyzed acid forms) and less polar starting materials. sielc.com UV detection is well-suited for this compound due to the aromatic ring, which provides strong chromophores. nih.govsielc.com By injecting a standard of known concentration, the purity of a sample can be accurately quantified by comparing peak areas.

In reaction monitoring, small aliquots are taken from the reaction mixture at various time intervals. bridgewater.edu These samples are then analyzed by HPLC to track the consumption of reactants and the formation of the this compound product. bridgewater.edu This real-time analysis allows researchers to optimize reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation. bridgewater.edu

Table 1: Illustrative HPLC Parameters for this compound Analysis
ParameterConditionRationale/Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.comSeparates based on hydrophobicity, suitable for aromatic esters.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Phosphoric Acid) sielc.comresearchgate.netProvides good resolution for compounds with varying polarities. Acid improves peak shape.
Flow Rate 1.0 mL/min nih.govStandard flow rate for analytical separations, balancing analysis time and resolution.
Detection UV at 254 nm nih.govThe aromatic ring of the isophthalate (B1238265) structure absorbs strongly in the UV region.
Column Temperature Ambient or controlled (e.g., 25-30 °C)Ensures reproducible retention times by maintaining a stable operating temperature.

Gas Chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds. monash.edu While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly when assessing its presence in complex mixtures containing other volatile components or when trace-level analysis is required. epa.gov The use of a flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification. researchgate.net

The analysis typically involves injecting a solution of the sample into a heated inlet, which vaporizes the compound. An inert carrier gas, such as helium or hydrogen, transports the vaporized analytes through a capillary column. nih.gov The column, often coated with a non-polar or mid-polar stationary phase, separates components based on their boiling points and interactions with the phase. epa.gov For this compound, a temperature-programmed analysis is necessary, where the column temperature is gradually increased to elute higher-boiling compounds. epa.gov This technique is particularly useful for detecting volatile impurities that might not be easily resolved by HPLC. monash.edu

Table 2: Representative GC Parameters for this compound Analysis
ParameterConditionRationale/Purpose
Column Fused-silica capillary column (e.g., DB-5, HP-5MS)Provides high resolution and is suitable for a wide range of aromatic compounds.
Carrier Gas Helium or Hydrogen nih.govInert gas to carry the sample through the column.
Inlet Temperature 250-280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Initial temp ~150 °C, ramped to ~280 °CSeparates components based on boiling point; temperature programming is needed for complex mixtures. epa.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID offers high sensitivity for organic compounds; MS provides structural information for identification. researchgate.net

Advanced Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.com For this compound, derivatization is not typically required for HPLC-UV analysis but can be crucial for enhancing performance in GC or for specific detection methods. The primary goals of derivatization would be to increase volatility, improve thermal stability, or introduce a specific tag for highly sensitive and selective detection. jfda-online.com

While protocols specifically for this compound are not widely documented, derivatization strategies can be proposed based on its functional groups: the esters and the nitrile.

Derivatization of Ester Groups : The two diethyl ester groups could be hydrolyzed to carboxylic acids. These resulting di-acid groups are non-volatile but can be subsequently derivatized, for instance, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This converts the non-volatile carboxylic acids into volatile trimethylsilyl (B98337) esters, making them highly suitable for GC-MS analysis. jfda-online.comnih.gov

Derivatization of the Cyano Group : The nitrile (cyano) group is generally stable for GC analysis. However, for specific analytical purposes, it could be chemically modified. For instance, reduction of the nitrile to a primary amine followed by derivatization with a fluorinating agent could create a derivative suitable for electron capture detection (ECD), which offers extremely high sensitivity. jfda-online.com Another approach could involve reactions that convert the cyano group into a more easily detectable moiety, although this is less common for routine analysis. acs.orgtandfonline.com

These derivatization procedures must be carefully optimized to ensure the reaction is quantitative and does not introduce interfering artifacts. nih.gov

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detailed identification capabilities of spectroscopy. chemijournal.comsaspublishers.com This approach provides a much more comprehensive analysis than either technique alone and is invaluable for the unambiguous structural elucidation of this compound, its isomers, and any unknown impurities or degradation products. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. As peaks elute from the HPLC column, they are directed into the NMR flow cell for analysis. This allows for the acquisition of high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) for each separated component. iosrphr.org For this compound, LC-NMR would be exceptionally powerful for distinguishing it from potential positional isomers that may have identical mass spectra and similar retention times. The technique can be operated in on-flow mode for abundant components or stop-flow mode, where the chromatographic flow is paused to allow for longer acquisition times and the analysis of less concentrated components. mdpi.comnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another powerful hyphenated technique. As analytes are separated by the GC, they pass through a heated light pipe in an FTIR spectrometer. chemijournal.com An infrared spectrum is collected for each component, providing information about its functional groups. chemijournal.com For this compound, GC-IR could definitively confirm the presence of the key functional groups: C≡N stretching for the nitrile group, C=O stretching for the ester groups, and characteristic peaks for the substituted benzene (B151609) ring. docbrown.infospectroscopyonline.com This information is complementary to mass spectrometry data and aids in the positive identification of the compound. ajrconline.org

The integration of these advanced analytical methodologies ensures a complete and accurate characterization of this compound in research settings, underpinning the reliability and validity of synthetic chemistry studies.

Q & A

Q. What are the recommended safety protocols for handling Diethyl 2-cyanoisophthalate in laboratory settings?

  • Methodological Answer : Safety protocols should align with guidelines for structurally similar esters (e.g., diethyl phthalate). Key measures include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as respiratory irritation is a known hazard for analogous compounds .
  • Storage : Keep in airtight containers away from heat sources (flash point >150°C) and incompatible reagents .
  • Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical channels .

Q. How can researchers design experiments to synthesize this compound with high reproducibility?

  • Methodological Answer :
  • Reagent Stoichiometry : Use a molar ratio of 2:1 for ethyl cyanoacetate and isophthaloyl chloride, as excess acyl chloride improves esterification efficiency .
  • Solvent Selection : Anhydrous diethyl ether or tetrahydrofuran (THF) minimizes side reactions; monitor temperature during exothermic steps (e.g., cooling in an ice bath for controlled addition) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, validated via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) functional groups. Compare to reference spectra of analogous phthalates .
  • NMR : ¹H NMR should show ethyl group signals (δ 1.2–1.4 ppm for CH₃; δ 4.2–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks at m/z 263.1 .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for this compound synthesis?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., nucleophilic attack of ethyl cyanoacetate on isophthaloyl chloride) .
  • Solvent Effects : Simulate solvation energies in diethyl ether vs. THF using COSMO-RS to predict solvent efficacy .
  • Kinetic Analysis : Fit experimental data (e.g., time vs. yield) to Arrhenius equations to refine activation energy estimates .

Q. How should researchers address contradictory data in literature regarding the cytotoxicity of this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from toxicity assays (e.g., MTT, Comet) using PRISMA guidelines to identify confounding variables (e.g., cell line variability) .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., HepG2 cells, 24–72 hr exposure) and compare IC₅₀ values across labs .
  • Mechanistic Studies : Use RNA-seq to differentiate apoptosis pathways (e.g., caspase-3 vs. PARP cleavage) under varying experimental conditions .

Q. What strategies are effective for integrating this compound into polymer matrices for functional material applications?

  • Methodological Answer :
  • Copolymer Design : Incorporate the compound as a crosslinker via radical polymerization (AIBN initiator, 60–70°C) to enhance thermal stability (TGA data >250°C) .
  • Morphology Analysis : Use SEM/AFM to assess phase separation and correlate with mechanical properties (e.g., tensile strength via ASTM D638) .
  • Solubility Screening : Test compatibility with polar aprotic solvents (DMF, DMSO) using Hansen solubility parameters .

Data Analysis & Validation

Q. How can researchers validate the purity of this compound batches using chromatographic and spectroscopic data?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5% area) and match retention times to standards .
  • GC-MS : Detect residual solvents (e.g., diethyl ether) with headspace sampling and compare to EPA Method 8260B limits .
  • Cross-Lab Reproducibility : Share raw data via platforms like Zenodo for peer validation .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/EC₉₀ .
  • ANOVA with Tukey’s Test : Compare treatment groups to controls; report p-values and effect sizes (Cohen’s d) for transparency .
  • Power Analysis : Predefine sample sizes (G*Power software) to ensure ≥80% statistical power .

Research Gaps & Future Directions

Q. What are the unresolved mechanistic questions about the environmental persistence of this compound?

  • Methodological Answer :
  • Degradation Studies : Conduct photolysis (UV-Vis) and hydrolysis (pH 5–9) experiments to quantify half-lives under simulated environmental conditions .
  • Microbial Metabolism : Use ¹⁴C-labeled compound in soil microcosms to track mineralization rates via scintillation counting .
  • Computational Ecotoxicology : Apply QSAR models to predict bioaccumulation factors (BCF) and trophic magnification .

Q. How can cumulative risk assessments for this compound account for coexposure to other phthalates?

  • Methodological Answer :
  • Mixture Toxicity Models : Use concentration addition (CA) or independent action (IA) models to estimate synergistic/antagonistic effects .
  • Biomonitoring : Analyze human urine samples for phthalate metabolites via LC-MS/MS to establish exposure baselines .
  • Policy Integration : Align risk metrics with EPA’s IRIS guidelines or EU’s REACH frameworks for regulatory relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.